2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide
Description
2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a pyrazole ring, and an acetamide group
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-13-5-8-15(9-6-13)25-18(30)12-29-20(24)19(23(27-29)34-4)22-26-21(28-33-22)14-7-10-16(31-2)17(11-14)32-3/h5-11H,12,24H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKHHQDSTZGLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Preparation
The oxadiazole ring originates from cyclization of a diacylhydrazine precursor. First, 3,4-dimethoxybenzamide (1) is converted to its amidoxime (2) via treatment with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 h):
$$
\text{3,4-Dimethoxybenzamide} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, 80°C}} \text{3,4-Dimethoxybenzamidoxime} \quad
$$
Oxadiazole Cyclization
The amidoxime (2) undergoes cyclodehydration with a carboxylic acid derivative. Patent data highlights 1,1′-carbonyldiimidazole (CDI) as an effective cyclizing agent in acetonitrile (reflux, 3 h):
$$
\text{3,4-Dimethoxybenzamidoxime} + \text{RCO}2\text{H} \xrightarrow{\text{CDI, CH}3\text{CN}} \text{3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid} \quad
$$
Alternative methods employ iodine in ethanol with sodium hydroxide (62–70% yields) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) for improved efficiency.
Construction of the 5-Amino-3-(Methylsulfanyl)-1H-Pyrazole Core
Pyrazole Ring Formation
Cyclocondensation of hydrazine with β-ketoesters or β-ketonitriles provides the pyrazole scaffold. For example, ethyl 3-(methylsulfanyl)-3-oxopropanoate (3) reacts with hydrazine hydrate in ethanol (reflux, 4 h) to yield 5-amino-3-(methylsulfanyl)-1H-pyrazole (4) :
$$
\text{CH}3\text{S-C(O)-CH}2\text{CO}2\text{Et} + \text{NH}2\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{5-Amino-3-(methylsulfanyl)-1H-pyrazole} \quad
$$
Functionalization at Position 4
The 4-position of pyrazole (4) is functionalized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. A bromine or iodine substituent at C-4 enables Suzuki-Miyaura coupling with the oxadiazole-boronic ester.
Coupling of Pyrazole and Oxadiazole Moieties
Nucleophilic Aromatic Substitution
The oxadiazole-carboxylic acid (5) is activated as an acid chloride (SOCl₂, reflux) and coupled to the pyrazole amine (4) in dichloromethane with triethylamine (0°C to RT, 12 h):
$$
\text{Oxadiazole-COCl} + \text{4-Amino-pyrazole} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Oxadiazole-Pyrazole Hybrid} \quad
$$
Alternative Coupling Strategies
Uronium-based coupling agents (HATU, EDCI) in DMF facilitate amide bond formation between the oxadiazole-carboxylic acid and pyrazole amine, achieving yields >75%.
Installation of the N-(4-Methylphenyl)Acetamide Side Chain
Acylation of the Pyrazole Nitrogen
The pyrazole nitrogen is acetylated using chloroacetyl chloride in THF with NaH (0°C, 2 h):
$$
\text{Pyrazole-NH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaH, THF}} \text{Pyrazole-NHCOCH}2\text{Cl} \quad
$$
Displacement with 4-Methylaniline
The chloroacetamide intermediate undergoes nucleophilic displacement with 4-methylaniline in DMF (100°C, 6 h):
$$
\text{Pyrazole-NHCOCH}2\text{Cl} + \text{4-MeC}6\text{H}4\text{NH}2 \xrightarrow{\text{DMF, Δ}} \text{Target Compound} \quad
$$
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Unsymmetrical β-ketoesters may yield regioisomeric pyrazoles. ¹H NMR and X-ray crystallography confirm the 5-amino-3-(methylsulfanyl) regiochemistry.
Oxadiazole Cyclization Efficiency
CDI-mediated cyclization in acetonitrile achieves 85% yield, outperforming POCl₃ (72%) or H₂SO₄ (65%).
Purification Challenges
Silica gel chromatography (EtOAc/hexane) resolves acetamide byproducts, while recrystallization from ethanol/water enhances purity (>98% by HPLC).
Chemical Reactions Analysis
Functional Group Reactions
The compound contains several reactive sites, including:
-
Acetamide group : Hydrolyzable under acidic or basic conditions to yield carboxylic acids or amines.
-
Methylsulfanyl group : Prone to oxidation (e.g., to sulfone) or substitution reactions.
-
Oxadiazole ring : Can participate in cycloaddition reactions (e.g., Diels-Alder) or act as a leaving group in nucleophilic substitution.
-
Pyrazole ring : Susceptible to electrophilic substitution (e.g., alkylation) or coordination with metals.
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| Acetamide | Hydrolysis | Acidic/basic catalysts | Carboxylic acid or amine |
| Methylsulfanyl | Oxidation | H₂O₂, peracids | Sulfone |
| Oxadiazole | Cycloaddition | Heat, UV light | Cycloadducts |
| Pyrazole | Electrophilic substitution | Alkylating agents | Substituted pyrazole derivatives |
Chemical Stability
The compound’s stability depends on its functional groups:
-
Acetamide : Stable under neutral conditions but hydrolyzes under extreme pH.
-
Methylsulfanyl : Resistant to oxidation unless exposed to strong oxidizers.
-
Heterocycles : Pyrazole and oxadiazole rings are generally stable but may degrade under harsh thermal conditions.
Biological Reactions
While direct data for this compound is limited, analogous structures (e.g., oxadiazole-containing compounds) exhibit:
-
Protein-ligand interactions : Amino groups may form hydrogen bonds with enzymes.
-
Antioxidant activity : Methylsulfanyl groups can neutralize free radicals.
Analytical Techniques
Common methods for characterization include:
-
NMR spectroscopy : To confirm aromatic proton environments and heterocyclic structures .
-
Mass spectrometry : To verify molecular weight and fragmentation patterns .
Environmental Impact
No specific data is available, but compounds with acetamide and sulfanyl groups may require cautious handling due to potential bioaccumulation risks.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a complex structure featuring multiple heterocycles, including oxadiazole and pyrazole moieties. The synthesis typically involves the cyclocondensation of appropriate precursors, allowing for the introduction of functional groups that enhance biological activity. Recent studies have reported various synthetic routes to optimize yield and purity while maintaining the desired pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of oxadiazole and pyrazole compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that certain pyrazole derivatives showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values below 100 µM .
- Another investigation highlighted the potential of oxadiazole-containing compounds to inhibit tumor growth through apoptosis induction in cancer cells .
Anti-inflammatory Effects
Compounds with similar structural characteristics have been noted for their anti-inflammatory properties. The compound may function as a selective inhibitor of cyclooxygenase enzymes (COX), which are critical in inflammatory processes:
- A related study reported that certain synthesized compounds demonstrated significant COX-2 inhibition, with IC50 values ranging from 8 to 13.7 µM, suggesting a promising avenue for developing anti-inflammatory drugs .
Pain Management
Given its structural components associated with analgesic activity, there is potential for this compound to be developed as a pain management agent. Research on related compounds has shown promising results in reducing pain associated with inflammation and injury .
Neuroprotective Properties
Emerging evidence suggests that pyrazole derivatives may offer neuroprotective effects. For example:
- Compounds similar to the one discussed have shown potential in mitigating neurodegenerative conditions through antioxidant mechanisms and modulation of neuroinflammatory pathways .
Summary of Findings
The table below summarizes key findings related to the applications of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide and its derivatives:
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(phenyl)acetamide
- 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(methyl)acetamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specialized applications.
Biological Activity
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide is a novel chemical entity that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- An oxadiazole ring
- A pyrazole moiety
- A methylsulfanyl group
- An acetamide functional group
The presence of these functional groups is crucial for its biological activity, influencing properties such as lipophilicity and binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various strains of bacteria, including Staphylococcus spp. and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown promising anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For example, derivatives of pyrazole have been noted for their ability to inhibit tumor growth in various cancer models .
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of specific enzymes involved in critical biochemical pathways. For instance, oxadiazole derivatives have been studied as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells .
Case Studies
Several studies highlight the biological activity of compounds related to the one discussed:
- Antimicrobial Efficacy : A study on 3-acetyl-2,5-disubstituted oxadiazoline derivatives found strong bactericidal effects against Staphylococcus spp., showcasing similar structural components .
- Anticancer Activity : Research on pyrido[2,3-d]pyrimidines demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance anticancer properties .
- Enzyme Inhibition : A review on pyrido[2,3-d]pyrimidine derivatives indicated their potential as DHFR inhibitors with promising results in preclinical models .
Data Tables
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step heterocyclic chemistry. A representative approach involves refluxing precursors (e.g., substituted oxazolones and triazole-thiols) with pyridine and zeolite catalysts at 150°C, followed by recrystallization from ethanol . Optimization includes adjusting catalyst loading (e.g., Zeolite Y-H), solvent selection (polar aprotic solvents enhance cyclization), and reaction time (monitored via TLC/HPLC). Microwave-assisted synthesis may reduce reaction times compared to traditional reflux methods.
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- NMR : H/C NMR confirms substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; methylsulfanyl at δ 2.5 ppm).
- IR : Amide C=O stretch (~1650 cm) and oxadiazole ring vibrations (~1550 cm).
- MS : High-resolution ESI-MS validates the molecular ion ([M+H]).
- XRD : Single-crystal diffraction resolves stereoelectronic effects in the oxadiazole-pyrazole core.
Q. What in vitro assays are suitable for preliminary biological screening?
- Antiproliferative activity : MTT assays using cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM doses.
- Anti-inflammatory potential : COX-2 inhibition assays (IC determination) .
- Antioxidant screening : DPPH radical scavenging (EC comparison to ascorbic acid).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Replace dimethoxyphenyl with halogenated or nitro analogs to assess electronic effects on bioactivity.
- Core modification : Substitute oxadiazole with 1,3,4-thiadiazole to study ring stability-activity trade-offs .
- Dose-response profiling : Test analogs in parallelized assays (e.g., 96-well plates) to identify EC trends.
Q. What computational strategies aid in predicting reactivity and bioactivity?
- DFT calculations : Optimize transition states for cyclization steps (e.g., oxadiazole formation) using Gaussian/B3LYP/6-31G(d).
- Molecular docking : Simulate binding to targets (e.g., COX-2, EGFR kinase) using AutoDock Vina .
- QSPR models : Correlate logP and polar surface area with permeability in Caco-2 cell models.
Q. How should researchers address contradictions in biological data across different experimental models?
- Model comparison : Validate antiproliferative activity in both 2D monolayer vs. 3D spheroid cultures to assess tumor microenvironment effects.
- Dose normalization : Adjust for protein binding differences in serum-containing vs. serum-free assays.
- Mechanistic follow-up : Use RNA-seq to identify off-target pathways if in vitro/in vivo results diverge .
Q. What green chemistry principles apply to scaling up synthesis?
- Catalyst recycling : Recover zeolite catalysts via filtration for reuse, reducing waste.
- Solvent substitution : Replace pyridine with biodegradable ionic liquids (e.g., choline chloride-urea).
- Energy efficiency : Transition from oil-bath reflux to continuous-flow reactors .
Q. How does the methylsulfanyl group influence stability and metabolic clearance?
- Stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) and liver microsomes.
- Metabolite ID : Use LC-MS/MS to detect sulfoxide/sulfone derivatives after CYP450 incubation.
- Comparative analogs : Synthesize des-methylsulfanyl and methylsulfonyl variants to assess liability.
Q. What advanced analytical methods resolve impurities in final products?
- HPLC-DAD/MS : Detect and quantify byproducts (e.g., uncyclized intermediates) using C18 columns and 0.1% formic acid mobile phase.
- Preparative SFC : Purify enantiomers if chiral centers form during synthesis.
Q. How can target engagement studies elucidate the compound’s mechanism of action?
- Pull-down assays : Use biotinylated probes to isolate binding partners from cell lysates.
- Thermal shift assays : Monitor protein denaturation upon ligand binding (e.g., ΔT ≥ 2°C indicates interaction).
- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
